molecular formula C7H13BN2O2S B6416339 2-(Diethylamino)thiazole-4-boronic acid CAS No. 1309981-20-1

2-(Diethylamino)thiazole-4-boronic acid

Cat. No.: B6416339
CAS No.: 1309981-20-1
M. Wt: 200.07 g/mol
InChI Key: ZCUQVOOPGYTOGM-UHFFFAOYSA-N
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Description

2-(Diethylamino)thiazole-4-boronic acid is a boronic acid derivative supplied with a high purity of 98% . As an organoboron compound, this chemical is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing carbon-carbon bonds, enabling the incorporation of the 2-(diethylamino)thiazole moiety into more complex molecular architectures for research and development purposes . Boronic acids, in general, are a mainstay in modern chemistry with applications spanning from catalysis and materials science to medicinal chemistry . The diethylamino and thiazole functional groups in this compound suggest potential for use in developing pharmaceuticals, agrochemicals, or optoelectronic materials, although specific applications are subject to ongoing research. Researchers value this compound for its role in exploring new chemical spaces and creating novel heterocyclic compounds. Note: This product is intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or personal use. All handling and use must be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

[2-(diethylamino)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2S/c1-3-10(4-2)7-9-6(5-13-7)8(11)12/h5,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUQVOOPGYTOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245297
Record name Boronic acid, B-[2-(diethylamino)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-20-1
Record name Boronic acid, B-[2-(diethylamino)-4-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(diethylamino)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The foundational step involves constructing the thiazole core. A modified Hantzsch thiazole synthesis is employed, utilizing cysteine derivatives or α-haloketones as starting materials. For instance, condensation of diethylamine with α-bromoketones in the presence of thiourea yields 2-(diethylamino)thiazole intermediates.

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Catalyst: None (thermal cyclization)

  • Yield: 70–85%

Boronic Acid Functionalization via Miyaura Borylation

The introduction of the boronic acid group at the 4-position is achieved through palladium-catalyzed cross-coupling. The Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) is standard.

Representative Protocol :

  • Substrate : 4-Bromo-2-(diethylamino)thiazole

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80–100°C

  • Yield : 60–70%

Reaction Optimization and Mechanistic Insights

Catalyst Selection and Impact on Yield

Palladium catalysts dominate due to their efficacy in Suzuki-Miyaura couplings. Comparative studies reveal:

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂1,4-Dioxane8055
Pd(dppf)Cl₂1,4-Dioxane8068
Pd(PPh₃)₄THF7048

Data adapted from industrial-scale trials.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., 1,4-dioxane) enhance boron group transfer efficiency. Elevated temperatures (>80°C) accelerate transmetallation but risk side reactions, necessitating careful optimization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability, continuous flow reactors replace batch processes, offering:

  • Enhanced Heat Transfer : Mitigates decomposition at high temperatures.

  • Reduced Reaction Time : From 24 hours (batch) to 2–4 hours.

  • Yield Improvement : 75–80% for borylation steps.

Purification and Quality Control

Post-synthesis purification involves silica gel chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity thresholds exceed 95% for pharmaceutical applications.

Challenges and Limitations

Functional Group Compatibility

Electron-withdrawing groups (e.g., -CN, -NO₂) on the thiazole ring hinder borylation efficiency, reducing yields by 20–30%.

Boronic Acid Stability

The boronic acid moiety is prone to protodeboronation under acidic conditions, necessitating pH-controlled environments (pH 6–8) during storage .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)thiazole-4-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and bases such as potassium carbonate for borylation reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .

Scientific Research Applications

Organic Synthesis

2-(Diethylamino)thiazole-4-boronic acid serves as a valuable building block in organic synthesis. It is particularly useful in:

  • Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and materials science. The boronic acid group can easily participate in these coupling reactions with aryl halides, facilitating the synthesis of complex organic molecules.

Biological Applications

The compound has shown promise in various biological contexts:

  • Enzyme Inhibition : Due to its ability to form reversible covalent bonds with diols, this compound can inhibit certain enzymes by binding to their active sites. This property is particularly relevant in drug design aimed at targeting specific biochemical pathways .
  • Probes and Sensors : The reactivity of the boronic acid group makes this compound suitable for developing sensors that detect biological molecules, especially those containing diols or other nucleophiles.

Materials Science

In materials science, the compound is utilized for:

  • Polymer Production : Its unique reactivity allows it to be incorporated into polymers, enhancing their properties for various applications, including catalysis and advanced material development .

Medicinal Chemistry

Recent studies have highlighted the potential of boronic acids, including this compound, in medicinal chemistry:

  • Therapeutic Agents : Research indicates that derivatives of boronic acids can lead to new therapeutic agents that target specific diseases by modulating enzyme activity or serving as drug delivery systems .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesApplications
2-Aminothiazole-4-boronic acidAmino group instead of diethylaminoSimilar applications in organic synthesis
2-(Methylthio)thiazole-4-boronic acidMethylthio groupUsed in sensor development
2-(Ethylamino)thiazole-4-boronic acidEthylamino groupPotential enzyme inhibitors

The presence of the diethylamino group in this compound enhances its reactivity compared to other thiazole derivatives, making it particularly effective for selective binding and catalytic applications.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a class of beta-lactamases, enzymes responsible for antibiotic resistance. The compound's ability to bind reversibly to the active site of these enzymes was confirmed through kinetic studies, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Sensor Development

Another research project focused on using this compound in developing sensors for glucose detection. The boronic acid moiety's interaction with glucose allowed for the creation of a sensitive detection system with low detection limits, showcasing its applicability in biomedical diagnostics .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)thiazole-4-boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. In biological systems, the compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group impacts among 2-(diethylamino)thiazole-4-boronic acid and analogous compounds:

Compound Name Substituents (Position) Key Features Applications/Reactivity Reference
2-Phenyl-4-boronic acid thiazole Phenyl (2), Boronic acid (4) Less basic; higher lipophilicity. Requires Li/Br exchange for synthesis. Cross-coupling intermediates.
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid Boronic acid (2,5) on thiophene Electron-rich thiophene core; dual boronic acids enable multi-site coupling. Polymer chemistry, sensors.
2-Isopropyl-4-(methylaminomethyl)thiazole HCl Isopropyl (2), Methylaminomethyl (4) Charged HCl salt; no boronic acid. Higher water solubility. Pharmaceutical intermediates.
2-BOC-aminothiazole-4-carboxylic acid BOC-protected amino (2), Carboxylic acid (4) Acidic carboxyl group; BOC protection enhances stability. Peptide synthesis, enzyme inhibitors.
5-Ethyl-2-(diethylamino)thiazole-4-boronic acid pinacol ester Ethyl (5), Diethylamino (2), Pinacol ester (4) Pinacol ester stabilizes boronic acid; requires hydrolysis for reactivity. Stable intermediates in storage.
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester 4-Methylpiperidine (2), Pinacol ester (4) Bulky piperidine group increases steric hindrance. Targeted drug delivery, hindered couplings.

Electronic and Steric Effects

  • Pinacol Esters (e.g., Compounds in and ) : These esters improve stability and handling but require hydrolysis to liberate the active boronic acid, adding a synthetic step .
  • Steric Hindrance: Piperidine and isopropyl substituents () introduce steric bulk, which may reduce reaction rates in cross-couplings compared to the less hindered diethylamino group .

Solubility and Stability

  • The diethylamino group in the target compound increases solubility in organic solvents like THF or dichloromethane, contrasting with the hydrophobic phenyl analog ().
  • Charged derivatives (e.g., 2-isopropyl-4-(methylaminomethyl)thiazole HCl, ) exhibit high aqueous solubility but lack boronic acid functionality, limiting cross-coupling utility .
  • BOC-protected analogs () trade reactivity for stability, making them preferable in multi-step syntheses requiring orthogonal protection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(diethylamino)thiazole-4-boronic acid, and how can reaction yields be optimized?

  • Methodology : A common approach involves Suzuki-Miyaura coupling, where boronic acids react with aryl halides via palladium catalysis. Key steps include:

  • Pre-functionalization : Introduce the boronic acid group to the thiazole ring using Miyaura borylation (e.g., bis(pinacolato)diboron with Pd catalysts) .

  • Amination : Install the diethylamino group via nucleophilic substitution or transition-metal-mediated coupling.

  • Optimization : Control reaction temperature (60–100°C), solvent polarity (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to improve yields.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYieldReference
BorylationPd(dppf)Cl₂, Bis(pinacolato)diboron, DMF, 80°C65–70%
AminationDiethylamine, K₂CO₃, DMF, 60°C50–55%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the boronic acid moiety via ¹¹B NMR (δ ~30 ppm) and diethylamino group via ¹H NMR (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₇H₁₃BN₂S: 184.08 g/mol).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential toxicity .
  • Storage : Store under inert gas (argon) at –20°C to prevent boronic acid degradation. Avoid moisture to minimize hydrolysis .
  • Disposal : Follow institutional guidelines for boronic acid waste (e.g., neutralization with dilute HCl before disposal) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity or stability data for this compound?

  • Approach :

Reproduce Experiments : Validate literature protocols under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Cross-Validate Techniques : Compare NMR, MS, and elemental analysis data with independent sources (e.g., NIST Chemistry WebBook) .

Monitor Degradation : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to identify decomposition products .

Q. What strategies optimize the stability of this compound in aqueous reaction media?

  • Stabilization Methods :

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to reduce boronic acid hydrolysis .
  • Co-solvents : Use DMSO or ethanol (20–30% v/v) to enhance solubility and slow degradation .
  • Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt during aqueous reactions .

Q. How can computational modeling predict the electronic effects of the diethylamino group on Suzuki coupling efficiency?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electron density distribution. The diethylamino group’s electron-donating nature increases nucleophilicity at the boron atom, enhancing coupling rates .

  • Docking Studies : Simulate interactions with Pd catalysts to identify steric hindrance or electronic mismatches .

    • Data Table : Calculated Electronic Parameters
ParameterValueImplication
HOMO (eV)–5.2High reactivity with Pd(0)
LUMO (eV)–1.8Susceptible to electrophilic attack

Q. What are the limitations of using this compound in cross-coupling reactions with sterically hindered aryl halides?

  • Challenges :

  • Steric Hindrance : Bulky substituents on aryl halides reduce coupling efficiency (e.g., <30% yield for ortho-substituted partners).
  • Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (100–120°C) to improve reactivity .

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